8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride is a synthetic compound utilized extensively as a pharmacological tool in scientific research. [, , , , , , , , , , ] It acts primarily on two receptor systems: serotonin receptors (specifically the 5-HT1A subtype) and adrenergic receptors (specifically the α1D subtype). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its activity at these receptors makes it a valuable tool for investigating the roles of these receptor systems in various physiological processes and disease states.
The synthesis of BMY 7378 dihydrochloride involves several steps that typically include the formation of key intermediates followed by specific reactions to achieve the final product. While detailed synthetic protocols can vary, a common approach includes:
Technical details regarding the synthesis may include reaction conditions such as temperature, solvent choice, and purification methods like crystallization or chromatography .
BMY 7378 dihydrochloride has a molecular weight of approximately 458.43 g/mol. Its structure can be described by its core aromatic ring system attached to various functional groups that confer its pharmacological properties. The structural formula emphasizes the presence of both the serotonin and adrenergic receptor binding sites.
The molecular structure can be visualized using chemical drawing software or databases that allow for three-dimensional modeling to better understand its interaction with biological targets.
BMY 7378 dihydrochloride participates in several key chemical reactions relevant to its pharmacological activity:
These reactions are crucial for understanding how BMY 7378 modulates neurotransmitter systems and influences physiological responses.
The mechanism of action for BMY 7378 dihydrochloride involves its dual activity as both an antagonist at alpha-1D adrenergic receptors and a partial agonist at 5-HT1A receptors.
Data from binding studies indicate that BMY 7378 effectively alters neurotransmitter release patterns, contributing to its pharmacodynamic profile .
BMY 7378 dihydrochloride exhibits several important physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
BMY 7378 dihydrochloride is primarily used in scientific research with applications including:
Its unique profile makes it valuable for understanding complex biological interactions and developing new treatment strategies .
BMY 7378 dihydrochloride demonstrates exceptional selectivity for the α1D-adrenoceptor (α1D-AR) subtype over other α1-adrenoceptor subtypes (α1A and α1B), functioning as a potent competitive antagonist. This selectivity profile positions it as a critical pharmacological tool for dissecting α1D-AR functions in cardiovascular regulation and neurotransmission.
Table 1: Comparative Binding Affinities of BMY 7378 at α1-Adrenoceptor Subtypes
Receptor Subtype | Species Origin | pKi/pIC50 | Ki (nM) | Selectivity Ratio (vs. α1D) |
---|---|---|---|---|
α1D-adrenoceptor | Rat | 8.2 ± 0.06 | 6.0 | 1 (Reference) |
α1D-adrenoceptor | Human | 9.4 ± 0.05 | 0.4 | 1 (Reference) |
α1B-adrenoceptor | Hamster | 6.2 ± 0.03 | 630,000 | ~105,000 |
α1B-adrenoceptor | Human | 7.2 ± 0.05 | 63,000 | ~15,750 |
α1A-adrenoceptor | Bovine | 6.1 ± 0.02 | 790,000 | ~131,600 |
α1A-adrenoceptor | Human | 6.6 ± 0.20 | 251,000 | ~62,750 |
Data compiled from [1] [2] [5]. pKi/pIC50 values represent mean ± SEM. Ki values calculated from pKi (-logKi).
BMY 7378 exhibits significantly higher affinity for α1D-ARs compared to other subtypes, with notable interspecies variations. In human receptors, BMY 7378 exhibits a remarkable pKi of 9.4 ± 0.05 (Ki = 0.4 nM) at the α1D-adrenoceptor, compared to pKi values of 7.2 ± 0.05 at the human α1B subtype (Ki = 63 nM) and 6.6 ± 0.20 at the human α1A subtype (Ki = 251 nM) [2] [6]. This translates to approximately 100-fold greater selectivity for human α1D versus human α1B receptors. Rodent studies confirm this pattern, with rat α1D receptors showing pKi = 8.2 ± 0.06 (Ki = 6 nM) versus bovine α1C (α1A homolog) at pKi = 6.1 ± 0.02 (Ki = 790,000 nM) [2] [9]. These binding differences establish BMY 7378 as the prototypical pharmacological tool for isolating α1D-mediated functions across experimental models.
BMY 7378 functions as a neutral antagonist at constitutively active α1D-adrenoceptors, distinguishing it from inverse agonists. The α1D subtype exhibits high basal (constitutive) activity in vascular smooth muscle and neural tissues. BMY 7378 effectively suppresses this ligand-independent signaling without triggering inverse agonism [7] [10]. This property enables precise experimental blockade of α1D-mediated vasoconstriction pathways, particularly in resistance arteries where constitutive activity contributes to basal tone. In rodent aorta models, BMY 7378 antagonizes noradrenaline-induced contractions with pA2 = 8.67, demonstrating approximately 100-fold greater potency than yohimbine (pA2 = 6.62) at α1D receptors [1]. This potent suppression of constitutive and agonist-stimulated activity underpins its utility in studying vascular hyperreactivity in hypertension models.
BMY 7378 exhibits complex polypharmacology, acting as a partial agonist at serotonin 5-HT1A receptors alongside its α1D antagonism. This dual activity enables modulation of interconnected neural circuits involving both monoaminergic systems.
Table 2: 5-HT1A Receptor Activity Profile of BMY 7378
Parameter | Value | Experimental System | Functional Implication |
---|---|---|---|
5-HT1A Binding Affinity (pKi) | 8.3 | Radioligand binding assays | High receptor affinity |
5-HT1A Partial Agonism (IC50) | 0.8 nM | Rat dorsal raphe neuronal inhibition | Pre-synaptic autoreceptor activation |
In vivo Functional Effect | ↓ Hippocampal 5-HT release (0.01-1.0 mg/kg s.c.) | Rat microdialysis studies | Autoreceptor-mediated feedback inhibition |
Intrinsic Activity (vs 5-HT) | ~40% | Electrophysiology/GTPγS assays | Submaximal receptor activation |
Data synthesized from [1] [4] [5]
BMY 7378 simultaneously modulates serotonergic and adrenergic neurotransmission through its 5-HT1A partial agonism and α1D antagonism. At 5-HT1A autoreceptors in the dorsal raphe nucleus, BMY 7378 acts as a partial agonist (IC50 = 0.8 nM), inhibiting neuronal firing and reducing serotonin release in projection areas like the hippocampus [1] [5]. Microdialysis studies demonstrate that systemic administration (0.01-1.0 mg/kg s.c.) causes a dose-dependent decrease in extracellular 5-HT levels in rat ventral hippocampus [1]. Concurrently, its α1D antagonism blocks noradrenergic signaling in regions receiving dual innervation, such as the prefrontal cortex and amygdala. This dual action enables functional dissection of cross-talk between these systems in mood regulation and stress responses. Cardiovascular studies demonstrate that BMY 7378's hypotensive effects are partially mediated by central 5-HT1A activation, as evidenced by blockade with the silent antagonist WAY 100635 [8].
Emerging evidence suggests functional interactions between 5-HT1A and α1D receptors influence synaptic plasticity and circadian rhythm modulation. In the suprachiasmatic nucleus (SCN) and intergeniculate leaflet (IGL) - key components of the mammalian circadian system - BMY 7378 potentiates light-induced phase shifts when administered systemically (5 mg/kg) or directly into raphe nuclei (15.6 nmol) [7]. This potentiation persists following SCN serotonin depletion, indicating involvement of non-serotonergic raphe projections. Crucially, IGL lesions abolish this effect, suggesting BMY 7378 enhances photic responses by altering raphe-IGL connectivity through combined 5-HT1A activation and α1D blockade [7]. These receptors exhibit opposing effects on neuronal excitability: 5-HT1A activation hyperpolarizes neurons via GIRK channels, while α1D blockade removes excitatory noradrenergic input. This dual action may rebalance synaptic weights in circadian and limbic circuits, positioning BMY 7378 as a unique tool for investigating neuromodulatory integration in synaptic plasticity.
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: